5.6-Fold Higher Anticytokinin Potency Over 4-Cyclohexylamino Analog in Tobacco Callus Bioassay
The target compound, 4-cyclopentylamino-2-methylthiopyrrolo[2,3-d]pyrimidine, exhibited detectable growth inhibition of tobacco callus at a concentration of 0.009 µM, whereas its closest structural analog, 4-cyclohexylamino-2-methylthiopyrrolo[2,3-d]pyrimidine, required a 5.6-fold higher concentration (0.05 µM) to achieve the same effect [1]. Both compounds were tested under identical conditions in the classical tobacco callus bioassay against 0.003 µM of the cytokinin 6-(3-methyl-2-butenylamino)purine (2iP) [1].
| Evidence Dimension | Anticytokinin potency (minimum inhibitory concentration for detectable growth inhibition) |
|---|---|
| Target Compound Data | 0.009 µM |
| Comparator Or Baseline | 4-Cyclohexylamino-2-methylthiopyrrolo[2,3-d]pyrimidine: 0.05 µM |
| Quantified Difference | 5.6-fold more potent |
| Conditions | Tobacco callus bioassay on medium containing 0.003 µM 6-(3-methyl-2-butenylamino)purine as cytokinin |
Why This Matters
The 5.6-fold potency difference demonstrates that the cyclopentylamino substituent is functionally superior to the cyclohexylamino group for anticytokinin activity, making this compound the optimal choice for experiments requiring maximal cytokinin antagonism at low concentrations.
- [1] Skoog, F., Schmitz, R. Y., Hecht, S. M., & Frye, R. B. (1975). Anticytokinin activity of substituted pyrrolo[2,3-d]pyrimidines. Proceedings of the National Academy of Sciences, 72(9), 3508-3512. View Source
